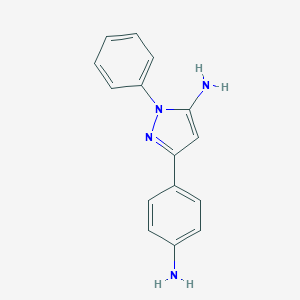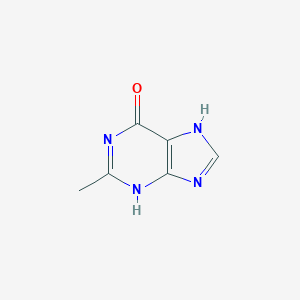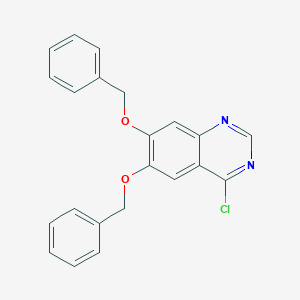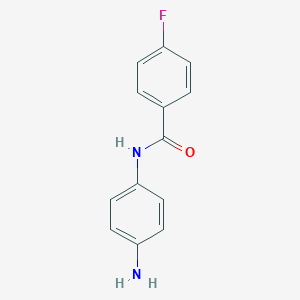
N-(4-Aminophenyl)-4-fluorobenzamide
Descripción general
Descripción
N-(4-Aminophenyl) compounds are generally used in the pharmaceutical industry and color and medications industry . They are known for their significant adsorption properties .
Synthesis Analysis
The synthesis of N-(4-Aminophenyl) compounds often involves appropriate metals and acids . For example, the synthesis of N-(4-aminophenyl)acetamide was done utilizing iron (Fe) and zinc (Zn) .Molecular Structure Analysis
The molecular structure of N-(4-Aminophenyl) compounds can be analyzed using various spectroscopic techniques such as FTIR, UV/VIS, and MS .Chemical Reactions Analysis
The reaction of the nitro group reduction (-NO2) to the amino group (-NH2) is one of the most significant reactions of aromatic compounds .Physical And Chemical Properties Analysis
N-(4-Aminophenyl) compounds are known for their significant adsorption properties . They are usually present in crystals and can be melted in cold and hot water, alcohol, ether .Aplicaciones Científicas De Investigación
I have conducted a search for the scientific research applications of “N-(4-Aminophenyl)-4-fluorobenzamide”, but unfortunately, there seems to be limited information available on specific applications of this compound in accessible sources. The compound is available for purchase for proteomics research, and it may have various applications in life science research, analytical chemistry, biopharma production, and safety protocols in controlled environments or cleanrooms .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
N-(4-Aminophenyl)-4-fluorobenzamide is a complex compound that interacts with specific targets in the body. Similar compounds have been found to interact with dna methyltransferase (dnmt) 1, 3a, and 3b . These enzymes play a crucial role in the methylation of DNA, a process that is vital for gene expression and cellular function .
Mode of Action
Based on the behavior of structurally similar compounds, it is likely that it interacts with its targets and induces changes at the molecular level . For instance, some analogues of this compound have been found to inhibit DNA methylation, a process that controls gene expression .
Biochemical Pathways
Given its potential interaction with dna methyltransferases, it is plausible that it could influence pathways related to dna methylation and gene expression .
Result of Action
Similar compounds have been found to exhibit cytotoxicity against certain cell lines, suggesting potential anti-cancer properties .
Propiedades
IUPAC Name |
N-(4-aminophenyl)-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGWMNAUQNALTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

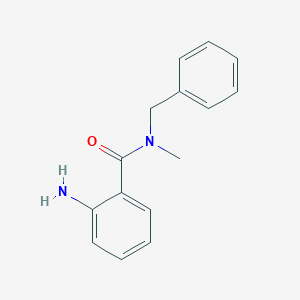
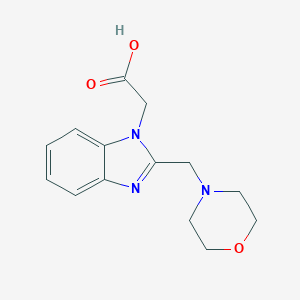
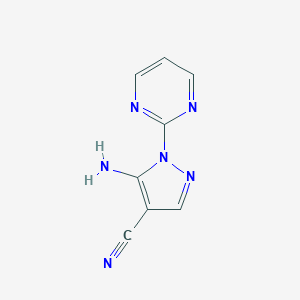
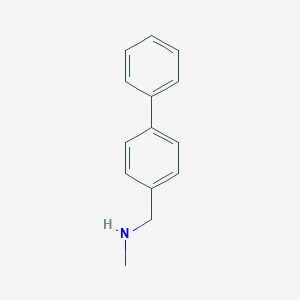

![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol](/img/structure/B183887.png)

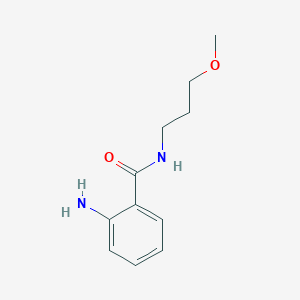

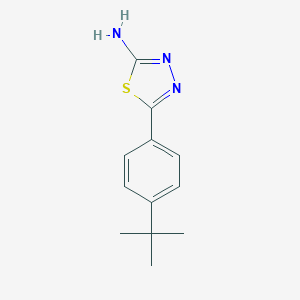
![4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B183895.png)
